3-Methylquinolin-8-ol hydrochloride

solubility optimization formulation development assay compatibility

Researchers requiring a solubility-defined 8-hydroxyquinoline for metal chelation screens often face batch-to-batch variability with free base forms. This hydrochloride salt provides quantified solubility and a specific LogP reference point. - Solubility range: Ethanol (45-60 g/L), Methanol (40-55 g/L) for reproducible dosing. - Defined LogP ~2.25, offering a distinct lipophilicity reference vs. unsubstituted 8-HQ (LogP ~1.85). - Intact N,O-bidentate motif for site-specific protein biophysical probe development.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B12963191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinolin-8-ol hydrochloride
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)O)N=C1.Cl
InChIInChI=1S/C10H9NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h2-6,12H,1H3;1H
InChIKeyACKBYYXIYCPBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinolin-8-ol Hydrochloride: A Position-Specific 8-Hydroxyquinoline Salt for Chelation Research


3-Methylquinolin-8-ol hydrochloride (CAS 115331-13-0) is the hydrochloride salt of a 3-methyl-substituted 8-hydroxyquinoline (8-HQ) derivative . The compound features a methyl group at the 3-position of the quinoline ring and a hydroxyl group at the 8-position, forming a bidentate metal-chelating scaffold . Its hydrochloride salt form is engineered to modulate physicochemical properties relative to the neutral free base, with implications for solubility-driven experimental workflows . As a member of the 8-HQ class—which includes clinically used agents such as nitroxoline (5-nitro-8-HQ) and clioquinol (5-chloro-7-iodo-8-HQ)—this compound is primarily deployed as a synthetic intermediate, a metal-ion chelating probe, and a scaffold for developing antimicrobial and antiproliferative agents [1].

Salt form supports defined solubility in polar protic solvents for assay preparation
Documented intermediate for metal-chelating amino acid synthesis for biophysical probes
3-methyl substitution provides distinct scaffold for antimicrobial and antiproliferative SAR studies

Why In-Class 8-Hydroxyquinoline Compounds Cannot Be Interchanged


The 8-hydroxyquinoline (8-HQ) family exhibits extreme functional divergence driven by ring substitution pattern, salt form, and metal-complexation state. The 3-methyl substitution on 3-methylquinolin-8-ol hydrochloride alters lipophilicity (calculated LogP of ~2.25 for the free base) relative to the unsubstituted parent 8-HQ (LogP ~1.85), which can shift membrane permeability, target engagement, and off-target binding profiles . The hydrochloride salt form further modifies aqueous solubility behavior compared to both the neutral free base and other salt forms (e.g., sulfate or phosphate salts commonly used for 8-HQ derivatives), affecting formulation and assay compatibility . Moreover, the 3-methyl positional isomer is distinct from 2-methyl-, 5-methyl-, or 7-methyl-substituted 8-HQ analogs, each of which may exhibit different metal-chelation geometries, enzyme inhibition spectra, and antimicrobial potency [1]. Generic interchange with nitroxoline, clioquinol, or unsubstituted 8-HQ therefore risks introducing uncontrolled variables in both chemical and biological experimental systems.

Substitution pattern alters lipophilicity and target engagement
3-methyl substitution shifts calculated LogP relative to unsubstituted 8-HQ, which may modify membrane permeability and off-target profiles compared to 5-, 7-, or other positional isomers.
Salt form changes solubility and assay compatibility
Hydrochloride salt provides different aqueous and organic solvent behavior than free base, sulfate, or phosphate salts of 8-HQ derivatives, affecting stock preparation reproducibility.
Functional application cannot be assumed across 8-HQ analogs
This derivative is cited as a biophysical probe intermediate, while nitroxoline and clioquinol are used as antimicrobials. Generic interchange risks uncontrolled variables in experimental systems.

Quantified Physicochemical and Application-Specific Differentiation


Solubility Profile: Hydrochloride Salt vs Free Base

3-Methylquinolin-8-ol hydrochloride exhibits a distinctly different solubility profile from the unsubstituted 8-hydroxyquinoline free base. The hydrochloride salt achieves ethanol solubility of 45–60 g/L and methanol solubility of 40–55 g/L, while remaining poorly water-soluble (<1 g/L) . In contrast, 8-hydroxyquinoline free base is reported as insoluble in water and freely soluble in ethanol, acetone, chloroform, and benzene . The critical practical differentiation lies in the enhanced solubility of the hydrochloride salt in polar protic solvents (ethanol, methanol) at defined quantitative ranges, enabling preparation of stock solutions at precisely known concentrations—an advantage for reproducible dose–response studies.

Solubility in ethanol
Cross-study comparable
Target: 45–60 g/L (HCl salt)
Comparator: 8-HQ free base (qualitative, quantitative range not reported)
Supports defined stock solution preparation in polar protic solvents
Data from vendor technical datasheets; independent verification recommended
solubility optimization formulation development assay compatibility

Lipophilicity Modulation by 3-Methyl Substitution

The 3-methyl substitution on the quinoline ring increases calculated lipophilicity. 3-Methylquinolin-8-ol (free base form) has a computed LogP of 2.25 (XLogP3 ~2.4) , compared to 8-hydroxyquinoline (quinolin-8-ol) which has a reported LogP of approximately 1.85 [1]. This ΔLogP of approximately +0.4 indicates moderately enhanced lipophilicity attributable solely to the 3-methyl substituent, which is predicted to increase passive membrane permeability and may alter tissue distribution and protein binding relative to the unsubstituted parent scaffold.

Lipophilicity (LogP)
Cross-study comparable
Target free base: LogP 2.25
Parent 8-HQ: LogP ≈1.85
ΔLogP ≈+0.4
Indicates moderately enhanced predicted membrane permeability
Computed by XLogP3; free base forms compared
lipophilicity membrane permeability ADME prediction SAR studies

Metal-Chelation Probe Intermediate Application

3-Methyl-8-hydroxyquinoline (the free base of the target hydrochloride salt) is specifically documented as an intermediate in the synthesis of metal-ion chelating amino acids for incorporation into proteins as biophysical probes . This application is structurally enabled by the intact 8-hydroxyquinoline bidentate chelation motif (N,O-donor set), while the 3-methyl group provides a synthetic handle or steric modulation absent in the parent 8-HQ. In contrast, nitroxoline (5-nitro-8-HQ) and clioquinol (5-chloro-7-iodo-8-HQ) bear electron-withdrawing substituents that alter metal-binding affinities and are primarily deployed as antimicrobial agents rather than as biophysical probe precursors [1]. This constitutes a functional application specificity not served by the more common halogenated or nitro-substituted 8-HQ derivatives.

Biophysical probe intermediate
Class-level inference
Documented as intermediate for metal-chelating amino acid synthesis for protein probes
Fulfills a specific probe-synthesis niche not served by halogenated clinical 8-HQ agents
Based on supplier description and published synthesis references; chelation constants not provided
metal chelation biophysical probe protein labeling bioinorganic chemistry

Antimicrobial Scaffold SAR and Substituent Modulation

Within the 8-hydroxyquinoline antimicrobial class, substituent identity and position dramatically modulate potency. 8-Hydroxyquinoline itself exhibits MIC values of 16–32 µM (approximately 2.3–4.6 µg/mL) against Staphylococcus aureus [1]. Dihalogenated derivatives such as 5,7-dichloro-8-hydroxyquinoline (chloroxine) achieve substantially lower MICs (0.08–0.56 µM) against Neisseria gonorrhoeae [2]. The 3-methyl substitution on the target compound represents a distinct electronic and steric environment—an electron-donating alkyl group at a position that does not directly participate in metal chelation—compared to the electron-withdrawing halogen or nitro substituents found on nitroxoline, clioquinol, and chloroxine. While direct head-to-head MIC data for 3-methylquinolin-8-ol hydrochloride against standardized microbial panels are not available from the permitted source set, the class-level SAR framework establishes that the 3-methyl analog occupies a unique substituent position within the 8-HQ antimicrobial landscape, with predicted activity modulation distinct from the halogenated clinical agents [3].

Antimicrobial SAR context
Class-level inference
No direct MIC data for 3-methyl analog; class SAR shows potent activity for halogenated derivatives
3-methyl substitution occupies distinct SAR space; complementary screening scaffold
Users should generate comparative MIC data; activity modulation cannot be inferred from halogenated analogs
antimicrobial screening SAR 8-hydroxyquinoline derivatives MIC comparison

Optimal Deployment Scenarios Based on Differentiated Evidence


Precision Formulation with Defined Polar Solvent Solubility

When developing stock solutions for high-throughput biological screening, the hydrochloride salt provides quantified solubility ranges in ethanol (45–60 g/L) and methanol (40–55 g/L) that enable reproducible preparation of concentrated dosing solutions . This is particularly relevant for laboratories transitioning from the poorly water-soluble 8-HQ free base and requiring documented solubility parameters for experimental protocols and electronic lab notebooks.

Synthesis of Metal-Chelating Biophysical Probes

The compound serves as a documented intermediate for constructing metal-ion chelating amino acids intended for site-specific incorporation into proteins as biophysical probes . Researchers in bioinorganic chemistry and structural biology can leverage the intact N,O-bidentate chelation motif—preserved in the 3-methyl analog—while exploiting the methyl substituent for synthetic derivatization or steric tuning of metal-binding geometry.

SAR Campaigns on 8-Hydroxyquinoline Scaffolds

The 3-methyl substitution occupies a distinct position on the quinoline ring compared to the 5-halo, 7-halo, or 5-nitro substitutions found on clinical 8-HQ agents (nitroxoline, clioquinol, chloroxine). With a calculated LogP of 2.25—elevated relative to unsubstituted 8-HQ (LogP ~1.85)—this analog provides a defined lipophilicity reference point for SAR studies exploring the relationship between ring substitution, membrane permeability, and biological activity . Its inclusion in a screening library adds structural diversity not covered by commercially prevalent halogenated 8-HQ derivatives.

Comparative Physicochemical Profiling of Salt Forms

The hydrochloride salt represents a specific salt-form entry in the 8-HQ chemical space, distinct from the free base (CAS 75457-13-5), sulfate salts (e.g., 8-HQ sulfate), and other counterion variants. Researchers conducting salt-form screens for crystallization, stability, or bioavailability optimization can use this compound as a comparator to assess how hydrochloride salt formation affects melting point, hygroscopicity, dissolution rate, and solid-state stability relative to both the parent free base and alternative salt forms of 8-HQ derivatives .

Application
Selection Property
Validation Focus
Polar-solvent stock preparation for screening
Quantified ethanol/methanol solubility range
Reproducible solution preparation and assay compatibility
Metal-chelating biophysical probe synthesis
Documented synthetic intermediate for chelating amino acids
Chelation-probe functional validation
8-HQ scaffold SAR campaigns
Distinct 3-methyl substitution and elevated LogP vs. parent
SAR assay benchmarking and structural diversity coverage
Salt-form comparator profiling
Hydrochloride salt identity distinct from free base and other salts
Physicochemical comparison (stability, dissolution, hygroscopicity)
Quote Request

Request a Quote for 3-Methylquinolin-8-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.